molecular formula C6H4ClF3N2O2 B2859044 2-[4-Chloro-3-(trifluoromethyl)pyrazolyl]acetic acid CAS No. 1006446-52-1

2-[4-Chloro-3-(trifluoromethyl)pyrazolyl]acetic acid

Katalognummer: B2859044
CAS-Nummer: 1006446-52-1
Molekulargewicht: 228.56
InChI-Schlüssel: PXOIONIUIBRNGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-Chloro-3-(trifluoromethyl)pyrazolyl]acetic acid is a useful research compound. Its molecular formula is C6H4ClF3N2O2 and its molecular weight is 228.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Introduction

2-[4-Chloro-3-(trifluoromethyl)pyrazolyl]acetic acid is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores the compound's synthesis, biological activity, and therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring and subsequent functionalization. The general synthetic route includes:

  • Formation of the Pyrazole Ring : Starting from appropriate hydrazine derivatives and carbonyl compounds.
  • Introduction of the Chloro and Trifluoromethyl Groups : Achieved through halogenation reactions.
  • Acetic Acid Functionalization : The final step involves the introduction of the acetic acid moiety to yield the target compound.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a related study showed that compounds with similar structures displayed minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against various bacterial strains, including MRSA .

CompoundMIC (µg/mL)Target Bacteria
This compoundTBDTBD
Related Pyrazole Derivative0.5S. aureus (MRSA)
Another Derivative1.0Enterococcus spp.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. For example, compounds based on the 1H-pyrazole structure have shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The activity is often attributed to their ability to inhibit specific kinases involved in tumor growth .

Case Studies

  • c-KIT Kinase Inhibition : A study found that a derivative of this compound exhibited potent inhibition against c-KIT kinase, which is crucial in certain types of cancers such as gastrointestinal stromal tumors (GISTs). This compound demonstrated single-digit nanomolar potency against both wild-type and drug-resistant mutant forms of c-KIT .
  • Antimicrobial Efficacy : In a comparative study, various substituted pyrazole derivatives were tested for their antimicrobial properties. The compound exhibited promising results against a range of pathogens, reinforcing its potential use in treating infections .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Kinase Inhibition : By inhibiting kinases such as c-KIT, these compounds can disrupt signaling pathways critical for cancer cell proliferation.
  • Antimicrobial Mechanism : The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Eigenschaften

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)pyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2O2/c7-3-1-12(2-4(13)14)11-5(3)6(8,9)10/h1H,2H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOIONIUIBRNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(=O)O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006446-52-1
Record name 2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.